3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione
Description
Properties
IUPAC Name |
3-[4-(dimethylamino)anilino]-1-(2-phenylethyl)pyrrole-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-22(2)17-10-8-16(9-11-17)21-18-14-19(24)23(20(18)25)13-12-15-6-4-3-5-7-15/h3-11,14,21H,12-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIONOZSSGWDAQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)NC2=CC(=O)N(C2=O)CCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione typically involves multi-step organic reactions
Pyrrole Ring Formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine under acidic conditions.
Phenethyl Group Introduction: The phenethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene reacts with ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Dimethylamino-Substituted Phenyl Group Addition: The final step involves the coupling of the dimethylamino-substituted phenyl group to the pyrrole ring, which can be achieved through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-dione derivatives.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br₂) or nitric acid (HNO₃) under acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of nitro groups results in amines.
Scientific Research Applications
Chemistry
In chemistry, 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new organic compounds.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to interact with various biological molecules.
Medicine
Medically, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes, due to its stable structure and reactivity.
Mechanism of Action
The mechanism of action of 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group can enhance binding affinity through hydrogen bonding and electrostatic interactions, while the pyrrole ring can participate in π-π stacking interactions.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrole-2,5-dione Derivatives
Key Comparative Insights:
Substituent Effects: Electron-Donating vs. Lipophilicity: The phenethyl group in the target compound may confer higher lipophilicity compared to benzyl () or fluorophenyl () substituents, influencing bioavailability.
Functional Diversity: Pyrrole-2,5-diones exhibit diverse applications, from pesticides () to radiolabeled diagnostic agents () .
Molecular Weight Trends :
- The target compound (~354 g/mol) falls within a mid-range molecular weight compared to analogs, balancing solubility and membrane permeability.
Research Findings and Implications
- Synthetic Strategies : highlights the use of Claisen–Schmidt condensation for synthesizing pyrrole-dione derivatives with aromatic acryloyl groups, though the target compound likely requires alternative routes due to its unique substituents .
- Biological Activity: While fluoroimide () is a pesticide, the dimethylamino group in the target compound aligns with motifs seen in kinase inhibitors or serotonin receptor modulators, warranting further pharmacological evaluation .
- Diagnostic Potential: Radiolabeled analogs () demonstrate the adaptability of pyrrole-diones in imaging applications, suggesting the target compound could be modified for similar uses .
Biological Activity
3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione, also known by its CAS number 920947-19-9, is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological activity, and potential therapeutic applications of this compound based on diverse research findings.
Chemical Structure
The molecular formula of this compound is C20H21N3O2. Its structure features a pyrrole ring substituted with a dimethylaminophenyl group and a phenethyl group, which may influence its biological interactions.
Synthesis
The synthesis of this compound involves several steps, typically starting from simpler pyrrole derivatives. The reaction conditions and choice of reagents can significantly affect the yield and purity of the final product.
Antitumor Activity
Research indicates that pyrrole derivatives exhibit significant antitumor properties. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines. In particular, derivatives of pyrrole have been demonstrated to interact with ATP-binding domains of growth factor receptors such as EGFR and VEGFR2, suggesting their potential as targeted therapies for cancer treatment .
Table 1: Antitumor Activity of Pyrrole Derivatives
| Compound Name | Cell Line Tested | GI50 (M) | Mechanism of Action |
|---|---|---|---|
| 3-chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dione | HCT-116, SW-620 | 1.0–1.6 × 10^-8 | Inhibition of EGFR and VEGFR2 |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Effects
In addition to antitumor activity, some studies have reported anti-inflammatory effects associated with similar pyrrole compounds. For example, research on analogues has shown their ability to reduce inflammation in lipopolysaccharide-induced BV2 cells, indicating a potential role in treating neuroinflammatory conditions .
The proposed mechanisms for the biological activity of these compounds include:
- Inhibition of Kinase Activity : The interaction with growth factor receptors suggests that these compounds may inhibit downstream signaling pathways crucial for cancer cell proliferation.
- Membrane Interaction : Some studies suggest that these compounds can intercalate into lipid bilayers, altering membrane properties and potentially affecting cell signaling .
Case Studies
Several case studies illustrate the effectiveness of pyrrole derivatives in clinical settings:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-((4-(dimethylamino)phenyl)amino)-1-phenethyl-1H-pyrrole-2,5-dione, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : The synthesis typically involves coupling a phenethyl-substituted pyrrole-2,5-dione core with a 4-(dimethylamino)aniline derivative. A common approach is to use palladium-catalyzed cross-coupling or nucleophilic substitution under inert atmospheres. For example, analogous pyrrole derivatives have been synthesized via nitro group reduction using Pd/C and H₂ . Key parameters include temperature control (60–80°C), solvent selection (e.g., DMF or THF), and stoichiometric ratios of reactants to minimize side products.
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers distinguish its structure?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the substitution pattern of the pyrrole ring and phenethyl group. For instance, the dimethylamino group appears as a singlet near δ 2.8–3.0 ppm in ¹H NMR. Mass spectrometry (HRMS or ESI-MS) validates the molecular ion peak (e.g., m/z calculated for C₂₀H₂₂N₃O₂: 336.17). Infrared (IR) spectroscopy identifies carbonyl stretches (~1700 cm⁻¹) and NH bending modes (~1550 cm⁻¹) .
Q. What are the primary research applications of this compound in chemical biology or medicinal chemistry?
- Methodological Answer : The compound’s pyrrole-2,5-dione core is structurally analogous to bioactive molecules that inhibit enzymes like kinases or proteases. For example, similar derivatives have been studied for their anticancer activity via apoptosis induction or cell cycle arrest . Researchers should design assays targeting specific pathways (e.g., MAPK/ERK) and validate activity using cell viability (MTT) and flow cytometry.
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., metabolic stability or bioavailability). To address this:
- Perform ADME profiling (e.g., microsomal stability assays) to assess metabolic degradation.
- Use molecular docking to predict binding affinities to off-target proteins.
- Optimize formulations (e.g., liposomal encapsulation) to enhance in vivo efficacy, as demonstrated in studies on structurally related pyrrole derivatives .
Q. What statistical approaches are recommended for optimizing reaction conditions during scale-up synthesis?
- Methodological Answer : Employ Design of Experiments (DoE) methodologies, such as factorial or response surface designs, to systematically vary parameters (temperature, catalyst loading, solvent ratio). For example, a Central Composite Design (CCD) can identify interactions between variables, minimizing trial runs while maximizing yield . Tools like JMP or Minitab are widely used for analyzing such datasets.
Q. What mechanistic insights exist for the compound’s interaction with biological targets, and how can these guide derivative design?
- Methodological Answer : Computational studies (e.g., molecular dynamics simulations) reveal that the dimethylamino group enhances hydrogen bonding with active-site residues in kinases. To improve selectivity:
- Modify substituents on the phenethyl group to reduce steric hindrance.
- Introduce electron-withdrawing groups (e.g., -CF₃) to stabilize π-π interactions with hydrophobic pockets .
Q. How can researchers validate the compound’s stability under physiological conditions for preclinical development?
- Methodological Answer : Conduct forced degradation studies under acidic (pH 1–3), basic (pH 10–12), and oxidative (H₂O₂) conditions. Analyze degradation products via LC-MS/MS and compare with stability-indicating HPLC methods. For example, analogous pyrrole-diones showed <5% degradation over 24 hours at 37°C in simulated gastric fluid .
Q. What in silico tools are most effective for predicting the compound’s toxicity profile?
- Methodological Answer : Use platforms like Schrödinger’s ToxPredict or ADMET Predictor to assess hepatotoxicity, cardiotoxicity, and mutagenicity. Prioritize derivatives with low predicted IC₅₀ values for hERG channels and CYP450 inhibition. Cross-validate predictions with zebrafish embryo toxicity assays .
Methodological Resources
- Experimental Design : Reference CRDC subclass RDF2050112 for reactor design principles and RDF2050108 for process simulation .
- Data Analysis : Apply statistical frameworks from Polish Journal of Chemical Technology for optimizing multi-variable experiments .
- Biological Validation : Follow protocols in CHEM/IBiS 416 for chemical biology methods, including dose-response assays and target engagement studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
